molecular formula C11H10BrN B3184098 4-Bromo-5,8-dimethylquinoline CAS No. 1070879-34-3

4-Bromo-5,8-dimethylquinoline

Cat. No. B3184098
CAS RN: 1070879-34-3
M. Wt: 236.11 g/mol
InChI Key: OCJWXTVLBZUKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5,8-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is also known by other names such as 4-Brom-5,8-dimethoxychinolin, 4-Bromo-5,8-diméthoxyquinoléine, and Quinoline, 4-bromo-5,8-dimethoxy- .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5,8-dimethylquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is BrC1=C(C(C)=CC(C)=C2)C2=NC=C1 .


Physical And Chemical Properties Analysis

4-Bromo-5,8-dimethylquinoline is a solid compound . It has a molecular weight of 236.11 . The compound’s InChI key is OLXVUFILQVHTOS-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as having Acute Toxicity 4 Oral, Aquatic Chronic 4, and Eye Damage 1 . The safety information includes hazard statements such as H302 - Harmful if swallowed, H318 - Causes serious eye damage, and H413 - May cause long lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

CAS RN

1070879-34-3

Product Name

4-Bromo-5,8-dimethylquinoline

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

4-bromo-5,8-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3

InChI Key

OCJWXTVLBZUKJA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=NC2=C(C=C1)C)Br

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)C)Br

Origin of Product

United States

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